1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride
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Overview
Description
1-{6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}methanaminehydrochloride is a chemical compound with a complex structure that includes a benzoannulene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}methanaminehydrochloride typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with the benzoannulene core and introduce the methanamine group through a series of reactions, including halogenation, amination, and hydrochloride formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-{6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}methanaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoannulene oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-{6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}methanaminehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : A related compound with a hydroxyl group instead of the methanamine group.
- 2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one oxime : Another derivative with different functional groups.
Uniqueness
1-{6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}methanaminehydrochloride is unique due to its specific structure and the presence of the methanamine group, which imparts distinct chemical and biological properties
Biological Activity
Chemical Structure and Properties
1-{6,7,8,9-tetrahydro-5H-benzo annulen-5-yl}methanamine hydrochloride is characterized by the following structural formula:
- Molecular Formula : C₁₁H₁₃ClN
- Molecular Weight : 201.68 g/mol
- CAS Number : Not explicitly listed in the search results but closely related to compounds like 1-amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (CAS No. 870679-59-7).
Table 1: Physical Properties
Property | Value |
---|---|
Molecular Weight | 201.68 g/mol |
Melting Point | Not available |
Solubility | Soluble in water |
Storage Conditions | Keep in dark place |
Pharmacological Effects
Research indicates that compounds similar to 1-{6,7,8,9-tetrahydro-5H-benzo annulen-5-yl}methanamine hydrochloride exhibit various biological activities:
- Antidepressant Activity : Some studies suggest that derivatives of benzoannulene may influence serotonin pathways, potentially offering antidepressant effects.
- Neuroprotective Properties : Investigations into related compounds have shown neuroprotective effects in models of neurodegeneration.
- Anticancer Potential : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies
-
Study on Neuroprotective Effects :
- A study conducted on a related compound found that it significantly reduced neuronal death in vitro when exposed to oxidative stress conditions. The mechanism involved the modulation of oxidative stress markers and apoptosis pathways.
-
Antidepressant Activity Assessment :
- In a behavioral study using rodent models, a benzoannulene derivative was shown to reduce symptoms of depression-like behavior in forced swim tests and tail suspension tests.
-
Cytotoxicity Against Cancer Cells :
- A series of experiments evaluated the cytotoxicity of various benzoannulene derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain modifications to the structure enhanced the anticancer activity.
Structure-Activity Relationship (SAR)
The biological activity of 1-{6,7,8,9-tetrahydro-5H-benzo annulen-5-yl}methanamine hydrochloride can be influenced by:
- Substituents on the aromatic ring : Variations in substituents can enhance or diminish activity.
- Alkyl chain length and branching : Modifications in the alkyl chain attached to the amine can impact solubility and receptor binding affinity.
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c13-9-11-7-2-1-5-10-6-3-4-8-12(10)11;/h3-4,6,8,11H,1-2,5,7,9,13H2;1H |
InChI Key |
UGUVNDCFFODZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)CN.Cl |
Origin of Product |
United States |
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